molecular formula C21H31NO11 B11828006 Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B11828006
M. Wt: 473.5 g/mol
InChI Key: AJWSWORSAKFGER-IIYCSQTMSA-N
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Description

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a benzyl group to a 2-acetamido-2-deoxy sugar, which is further linked to a galactopyranosyl group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural similarity to naturally occurring glycoproteins and glycolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of a protected 2-acetamido-2-deoxy sugar with a benzyl alcohol derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways including cell adhesion, immune response, and signal transduction. The compound’s ability to mimic natural glycoproteins allows it to interfere with pathogen-host interactions, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-glucopyranoside
  • Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
  • 1-Benzyl 2-acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-glucopyranoside

Uniqueness

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and benzyl groups. This unique structure allows it to interact with a wide range of biological molecules and makes it a versatile tool in biochemical research .

Properties

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13+,14+,15+,16-,17+,18+,19-,20-,21-/m1/s1

InChI Key

AJWSWORSAKFGER-IIYCSQTMSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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